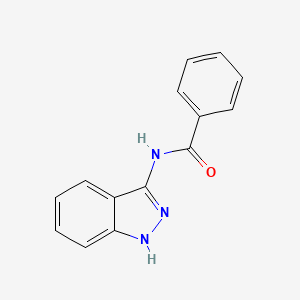

N-(1H-Indazol-3-yl)benzamide

Description

Contextualizing the Indazole-Benzamide Core as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The indazole nucleus is a prime example of such a scaffold. researchgate.netnih.gov This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structural motif found in numerous biologically active molecules. researchgate.netnih.gov Its versatility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov

The combination of the indazole core with a benzamide (B126) moiety to form the N-(1H-Indazol-3-yl)benzamide structure further enhances its potential as a privileged scaffold. The amide linkage provides an additional site for hydrogen bonding, while the benzoyl group offers a platform for a wide range of substitutions to fine-tune the compound's pharmacological properties. This dual-component structure has proven effective in the design of inhibitors for various enzymes, particularly kinases. nih.gov The 1H-indazole-3-amine fragment, a key component of the scaffold, is recognized as an effective hinge-binding element in kinases. nih.govmdpi.com

Historical Development and Initial Interest in this compound Analogues

Interest in indazole derivatives for their therapeutic potential is not a new phenomenon, with research dating back several decades. nih.gov Early investigations into indazole-containing compounds revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov The synthesis of various this compound analogues has been a focal point of more recent medicinal chemistry research, driven by the need for novel therapeutic agents with improved efficacy and selectivity.

The development of synthetic methodologies to create libraries of these compounds has been a crucial step. For instance, the coupling of substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid has been a common strategy to generate diverse this compound derivatives. researchgate.net The initial interest in these analogues was largely fueled by their potential to act as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.gov The ability of the indazole-benzamide scaffold to mimic the binding modes of ATP in the kinase domain has made it an attractive target for researchers in this field.

Overview of Key Research Areas for this compound Derivatives

The versatility of the this compound scaffold has led to its exploration in several key research areas, with a primary focus on the development of kinase inhibitors for the treatment of cancer and other diseases.

Kinase Inhibition: A significant body of research has been dedicated to the design and synthesis of this compound derivatives as potent and selective kinase inhibitors. These compounds have been investigated for their ability to target a variety of kinases implicated in disease progression.

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: Derivatives of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide have been identified as potent inhibitors of CDK7, a potential drug target for autosomal dominant polycystic kidney disease (ADPKD). nih.govacs.orgresearchgate.net One representative compound, B2, exhibited an IC50 value of 4 nM against CDK7 and demonstrated efficacy in preclinical models of ADPKD. nih.govacs.orgresearchgate.net

Polo-like Kinase 4 (PLK4) Inhibitors: The N-(1H-indazol-6-yl)benzenesulfonamide core, a related structure, has been utilized to develop highly effective PLK4 inhibitors. rsc.org Compound K22, for example, showed significant PLK4 inhibitory activity with an IC50 of 0.1 nM and anti-proliferative effects against breast cancer cells. rsc.org

Pan-BCR-ABL Inhibitors: In the context of chronic myeloid leukemia (CML), 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) has emerged as a potent pan-BCR-ABL inhibitor, including activity against the drug-resistant T315I mutant. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-indazole scaffold is also a key feature in the development of FGFR inhibitors. nih.gov

Anticancer Activity: Beyond specific kinase inhibition, various this compound analogues have demonstrated broad antiproliferative activity against a range of human cancer cell lines. For example, a series of 1H-indazole-3-amine derivatives were evaluated against lung, leukemia, prostate, and hepatoma cancer cell lines, with some compounds showing promising inhibitory effects. nih.gov Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed potent antineoplastic activity, with the most active compounds inhibiting the growth of numerous cancer cell lines at sub-micromolar concentrations. nih.gov

Anti-inflammatory and Antimicrobial Activities: While the primary focus has been on anticancer applications, the inherent biological versatility of the indazole scaffold suggests potential for this compound derivatives in other therapeutic areas. The indazole nucleus itself is present in non-steroidal anti-inflammatory drugs like Benzydamine. nih.govmdpi.com Furthermore, various indazole derivatives have been reported to possess antimicrobial and antifungal properties, indicating a broader potential for this class of compounds. nih.govjocpr.com

Interactive Data Tables of Research Findings

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| B2 | CDK7 | 4 | nih.gov, acs.org, researchgate.net |

| K22 | PLK4 | 0.1 | rsc.org |

| AKE-72 | BCR-ABL (Wild Type) | <0.5 | nih.gov |

| AKE-72 | BCR-ABL (T315I Mutant) | 9 | nih.gov |

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6o | K562 (Leukemia) | 5.15 | nih.gov |

| 10d | SR (Leukemia) | 0.0153 | nih.gov |

| 10e | SR (Leukemia) | <1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFIKDKHBWSZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of N 1h Indazol 3 Yl Benzamide and Its Analogues

Identification and Validation of Primary Molecular Targets

The therapeutic potential of N-(1H-Indazol-3-yl)benzamide and its derivatives stems from their ability to interact with and modulate the activity of key proteins involved in cellular signaling pathways. Extensive research has identified several primary molecular targets, including various kinases and ion channels.

Derivatives of this compound have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.

Notably, a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been developed as highly potent and selective inhibitors of CDK7. researchgate.netfigshare.comnih.govacs.org One of the most promising compounds from this series, compound B2, demonstrated a half-maximal inhibitory concentration (IC50) of 4 nM against CDK7. researchgate.netfigshare.comnih.gov This compound exhibited high selectivity for CDK7 over other CDKs. researchgate.netfigshare.comnih.gov The development of selective CDK7 inhibitors like YKL-5-124, which is based on a distinct scaffold but shares the strategy of targeting CDKs, underscores the therapeutic potential of modulating this kinase. nih.gov

While the this compound scaffold is a key feature in many kinase inhibitors, direct and specific data on the inhibition of CDK1 by a compound explicitly named this compound or its immediate analogues is not extensively available in the reviewed literature. Broader studies on indazole derivatives have shown activity against a panel of kinases, but specific IC50 values for CDK1 are often not highlighted for this particular scaffold.

Inhibitory Activity of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivative (Compound B2) against CDKs

| Compound | Target CDK | IC50 (nM) | Selectivity |

| Compound B2 | CDK7 | 4 | High selectivity over other CDKs |

Analogues of this compound have been investigated as modulators of Fibroblast Growth Factor Receptor (FGFR) kinases, which play a significant role in cell proliferation, differentiation, and angiogenesis.

Research into 1H-indazol-3-amine derivatives has led to the identification of potent FGFR1 inhibitors. nih.gov For instance, compound 7n, featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was identified as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov Further optimization of this series resulted in compound 2a, which contains a 2,6-difluoro-3-methoxyphenyl group and exhibited even more potent activity against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov

Inhibitory Activity of 1H-Indazol-3-amine Derivatives against FGFR

| Compound | Target FGFR | IC50 (nM) |

| 7n | FGFR1 | 15.0 |

| 2a | FGFR1 | <4.1 |

| 2a | FGFR2 | 2.0±0.8 |

The this compound scaffold has been incorporated into more complex heterocyclic systems to target FMS-like Tyrosine Kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML).

A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized and shown to be potent inhibitors of FLT3 and its mutants. nih.govtandfonline.combohrium.comnih.gov The most potent compound in this series, compound 8r, displayed an IC50 of 41.6 nM against wild-type FLT3. nih.gov Importantly, this compound also showed significant activity against clinically relevant mutants, with IC50 values of 22.8 nM against FLT3-ITD (W51) and 5.64 nM against FLT3-TKD (D835Y). nih.gov

Inhibitory Activity of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivative (Compound 8r) against FLT3 and its Mutants

| Compound | Target | IC50 (nM) |

| 8r | FLT3 (wild-type) | 41.6 |

| 8r | FLT3-ITD (W51) | 22.8 |

| 8r | FLT3-TKD (D835Y) | 5.64 |

Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy. While the indazole scaffold is present in some known ALK inhibitors, specific research detailing the inhibitory activity of this compound or its direct analogues against ALK is not prominently featured in the reviewed scientific literature. Further investigation is required to determine the potential of this specific chemical class as ALK inhibitors.

Derivatives of this compound, specifically indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.govresearchgate.netscinews.uzdigitellinc.com These channels are crucial for calcium signaling in various cell types, including immune cells.

Structure-activity relationship studies have revealed that the regiochemistry of the amide linker is critical for inhibitory activity. nih.govnih.gov A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were found to be potent CRAC channel blockers. nih.govscinews.uz Among these, compound 12d demonstrated an IC50 of 0.67 µM for blocking calcium influx. nih.gov This compound also effectively inhibited the production of tumor necrosis factor-α (TNFα) with an IC50 of 0.28 µM. nih.govscinews.uz

Inhibitory Activity of Indazole-3-carboxamide Derivatives against CRAC Channels

| Compound | Assay | IC50 (µM) |

| 12d | Calcium Influx Blockade | 0.67 |

| 12d | TNFα Production Inhibition | 0.28 |

The this compound scaffold has served as a starting point for the design of inhibitors targeting Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

While direct data on this compound is limited, related indole-based analogues have been developed from indazole-based hits. nih.govresearchgate.netmdpi.comresearchgate.net For instance, researchers have designed and synthesized novel indole-based MAO-B inhibitors, moving from an indazole scaffold to an indole (B1671886) scaffold to improve potency and selectivity. nih.govnih.gov One study reported that N-substituted indole-based analogues exhibited potent MAO-B inhibition, with compounds 4b and 4e showing IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov These findings highlight the potential of modifying the core scaffold to achieve desired inhibitory profiles against MAO-B. nih.govmdpi.com

Inhibitory Activity of Indole-based Analogues Derived from an Indazole Scaffold against MAO-B

| Compound | Target | IC50 (µM) |

| 4b | MAO-B | 1.65 |

| 4e | MAO-B | 0.78 |

Other Enzyme Inhibition/Activation Profiles

Analogues of this compound have been identified as potent inhibitors of several kinases crucial for cell cycle regulation and oncogenesis.

Polo-like kinase 4 (PLK4): N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective and selective inhibitors of PLK4, a key regulator of mitosis. nih.gov Compound K22, an example from this series, demonstrates significant PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. nih.gov The indazole core of these inhibitors forms essential hydrogen bonds with the hinge region of the kinase. nih.gov The inhibition of PLK4 by these compounds can lead to mitotic failure in cancer cells. nih.gov

BCR-ABL Kinase: A diarylamide 3-aminoindazole derivative, designated AKE-72, has been discovered as a potent pan-BCR-ABL inhibitor, effective against both the wild-type and the T315I mutant forms of the enzyme, which is a common cause of resistance in chronic myeloid leukaemia (CML). nih.gov AKE-72 exhibited IC₅₀ values of < 0.5 nM against BCR-ABLWT and 9 nM against the resistant BCR-ABLT315I mutant. nih.gov This compound is characterized as a multi-tyrosine kinase inhibitor. nih.gov

Retinoid X Receptor-related Orphan Receptor gamma t (RORγt): A class of N-(indazol-3-yl)piperidine-4-carboxylic acids has been discovered as potent and selective allosteric inhibitors of RORγt. nih.gov This nuclear hormone receptor is a primary regulator of Th17 cells, which are implicated in various autoimmune diseases. nih.gov Optimization of this series led to compounds with excellent potency and improved metabolic stability. nih.gov

Table 1: Enzyme Inhibition Profile of this compound Analogues

| Compound/Analogue Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| K22 | PLK4 | 0.1 nM | nih.gov |

| AKE-72 | BCR-ABLWT | < 0.5 nM | nih.gov |

| AKE-72 | BCR-ABLT315I | 9 nM | nih.gov |

| N-(indazol-3-yl)piperidine-4-carboxylic acids | RORγt | High (Allosteric) | nih.gov |

Receptor Modulation (e.g., 5-HT4, CCK-A)

Derivatives of this compound also interact with key G protein-coupled receptors (GPCRs), modulating their activity.

5-HT₄ Receptor: Benzamide (B126) derivatives have been investigated as agonists for the 5-HT₄ receptor, a target for cognitive disorders and gastrointestinal issues. sigmaaldrich.comnih.gov Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have shown a high affinity for this receptor. sigmaaldrich.com The 5-HT₄ receptor is highly expressed in brain regions associated with memory and cognitive processing. nih.gov

Cholecystokinin (B1591339) A (CCK₁) Receptor: The type 1 cholecystokinin receptor (CCK₁R), also known as CCK-A, is a target for metabolic regulation, particularly in inducing satiety. nih.govnih.gov Activation of CCK₁R, which is expressed on vagal afferent neurons, can reduce meal size. nih.gov A novel, selective positive allosteric modulator (PAM) of CCK₁R has been identified, which enhances the action of the endogenous hormone cholecystokinin without having significant agonist activity on its own. nih.gov This PAM activity is achieved by slowing the dissociation rate of CCK from the receptor. nih.gov

Downstream Cellular and Biochemical Pathway Perturbations

The engagement of enzymatic and receptor targets by this compound and its analogues triggers a cascade of downstream events within the cell, profoundly affecting cellular proliferation, survival, and a G₂/M cell cycle block was observed in HL60 cells. nih.gov

Cell Cycle Arrest

A significant consequence of treatment with these compounds is the arrest of the cell cycle, preventing cancer cells from progressing through division.

G₂/M Phase Arrest: N-substituted benzamides, such as the analogue declopramide (B1670142), have been shown to induce a distinct cell cycle block in the G₂/M phase in human promyelocytic leukemia (HL60) and mouse pre-B (70Z/3) cell lines. nih.govresearchgate.net This arrest occurs prior to the induction of apoptosis and is independent of p53 status, as it is observed in both p53-proficient and p53-deficient cell lines. nih.govresearchgate.net

G₀/G₁ Phase Arrest: In contrast, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to inhibit the growth of numerous cancer cell lines by causing a block in the G₀/G₁ phase of the cell cycle. nih.gov This effect was associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb). nih.gov

Multi-phase Arrest: Other benzimidazole (B57391) derivatives have demonstrated the ability to arrest the cell cycle at various phases (S, G₁, and G₂) depending on the specific cancer cell line. mdpi.com

Induction of Apoptosis

Beyond halting proliferation, these compounds actively induce programmed cell death, or apoptosis, in cancer cells.

Mitochondrial Pathway: The primary mechanism of apoptosis induction by N-substituted benzamides involves the mitochondrial (intrinsic) pathway. nih.gov Treatment with declopramide leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase. nih.govresearchgate.net The activation of this pathway proceeds independently of the p53 tumor suppressor protein. nih.gov

Caspase Activation: The apoptotic cascade is further propagated by downstream effector caspases. The process can be inhibited by broad-spectrum caspase inhibitors and more specifically by caspase-9 inhibitors, confirming the central role of this pathway. nih.govresearchgate.net Overexpression of the anti-apoptotic protein Bcl-2 has also been shown to inhibit declopramide-induced apoptosis. nih.govresearchgate.net

Concentration-Dependent Apoptosis: In studies with other indazole derivatives, such as compound 6o, apoptosis was induced in K562 cells in a dose-dependent manner. semanticscholar.org Similarly, the PLK4 inhibitor K22 induced apoptosis in MCF-7 breast cancer cells in a concentration-dependent fashion. nih.gov

Anti-Proliferative Activity in Cell Lines

The ability of this compound analogues to arrest the cell cycle and induce apoptosis translates to potent anti-proliferative activity across a wide range of cancer cell lines.

Broad-Spectrum Activity: Derivatives have shown significant inhibitory effects against various human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2). semanticscholar.orgnih.gov

Potent Inhibition: Many of these compounds exhibit high potency, with some 3-amino-N-phenyl-1H-indazole-1-carboxamides inhibiting cancer cell growth at concentrations below 1 microM. nih.gov The BCR-ABL inhibitor AKE-72 demonstrated remarkable anti-leukemic activity against the K-562 cell line with a GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of less than 10 nM. nih.gov The PLK4 inhibitor K22 showed significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 μM. nih.gov

Table 2: Anti-Proliferative Activity of this compound Analogues in Selected Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | semanticscholar.org |

| K22 | MCF-7 | Breast Cancer | 1.3 µM | nih.gov |

| AKE-72 | K-562 | Chronic Myeloid Leukemia | < 10 nM | nih.gov |

| Compound 10d,e | SR | Leukemia | 0.0153 µM | nih.gov |

Specificity and Selectivity Profiling of this compound across Biological Targets

A critical aspect of drug development is ensuring that a compound acts specifically on its intended target to maximize efficacy and minimize off-target effects. Analogues of this compound have been profiled to assess their selectivity.

Selectivity for Cancer Cells: Certain indazole derivatives have demonstrated a favorable selectivity index, showing significantly more potent cytotoxicity against cancer cells compared to normal cells. For instance, compound 6o was found to be more toxic to K562 leukemia cells (IC₅₀ = 5.15 µM) than to normal human embryonic kidney cells (HEK-293, IC₅₀ = 33.2 µM). semanticscholar.orgnih.gov

Kinase Selectivity: The development of kinase inhibitors has focused on achieving high selectivity for the target kinase over other kinases in the human kinome. The PLK4 inhibitor K22 and the RORγt allosteric inhibitor (tool compound 14) were highlighted for their high selectivity, which is crucial for a favorable off-target profile. nih.govnih.gov The BCR-ABL inhibitor AKE-72 was profiled against a panel of 18 kinases, identifying it as a multi-tyrosine kinase inhibitor, providing a clear view of its selectivity profile. nih.gov This detailed profiling is essential to anticipate the broader biological effects of the compound.

Structure Activity Relationship Sar Studies of N 1h Indazol 3 Yl Benzamide Derivatives

Systematic Modification of the Indazole Moiety in N-(1H-Indazol-3-yl)benzamide

The indazole scaffold is a cornerstone of the pharmacophore of these derivatives, and its modification has been a primary focus of SAR studies.

The regioselective substitution at the N1 and N2 positions of the indazole ring has a profound impact on the biological activity of this compound derivatives. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info The alkylation of the indazole ring can be influenced by both steric and electronic effects of substituents on the ring. nih.gov

Studies have shown that the choice of base and solvent can direct the N-alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving selective N1-alkylation. nih.govresearchgate.net Specifically, for 3-carboxamide indazoles, this method resulted in greater than 99% N1 regioselectivity. d-nb.inforesearchgate.net In contrast, the presence of electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, can lead to excellent N2 regioselectivity. nih.gov The development of regioselective protocols for N1-alkylation is considered a cost-effective approach for producing N-1 substituted indazole precursors for drug discovery. d-nb.infobeilstein-journals.org

In the context of specific biological targets, for a series of 1H-indazole-3-carboxamide derivatives developed as p21-activated kinase 1 (PAK1) inhibitors, the unsubstituted N1 position was found to be important. nih.gov

Table 1: Effect of N-Alkylation Conditions on Regioselectivity This table is interactive. You can sort and filter the data.

| Indazole Substituent | Alkylating Reagent | Base/Solvent | Predominant Isomer | Reference |

|---|---|---|---|---|

| 3-Carboxamide | Alkyl bromide | NaH/THF | N1 (>99%) | d-nb.inforesearchgate.net |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | N1 (>99%) | d-nb.inforesearchgate.net |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | N1 (>99%) | d-nb.inforesearchgate.net |

| 3-COMe | Alkyl bromide | NaH/THF | N1 (>99%) | d-nb.inforesearchgate.net |

| 7-NO2 | Not specified | Not specified | N2 (≥96%) | nih.gov |

| 7-CO2Me | Not specified | Not specified | N2 (≥96%) | nih.gov |

| Unsubstituted | Iodomethane | NaHMDS/DMSO | N1 (4:1 ratio) | researchgate.net |

Functionalization at the C5 and C6 positions of the indazole ring has been explored to enhance the potency and selectivity of this compound derivatives. In the development of cyclin-dependent kinase 7 (CDK7) inhibitors for autosomal dominant polycystic kidney disease, a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were synthesized. nih.govresearchgate.netfigshare.com The introduction of a pyridin-3-yl group at the C5 position of the indazole ring was a key modification that contributed to the high potency of the lead compound. nih.govresearchgate.net

Similarly, in the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives were synthesized. nih.gov These compounds feature a benzimidazole (B57391) group attached to the C6 position of the indazole ring, demonstrating that significant and complex substitutions at this position are well-tolerated and can lead to potent inhibitors. nih.gov

For a different class of molecules, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives, it was noted that the incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring (analogous to the C5 or C6 position of the indazole in the broader scaffold) led to a reduction in anti-inflammatory activity. nih.gov

Exploration of Substituent Effects on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring is another critical region for modification in the SAR of this compound derivatives.

Halogenation and the introduction of alkyl groups on the benzamide phenyl ring have been shown to modulate the activity of these compounds. For a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which share the benzamide moiety, the presence of a halogen atom in the ortho-position of one of the phenyl rings was found to increase both binding and functional activities for the metabotropic glutamate-5 receptor. acs.org In another study on N-(3-Methyl-phen-yl)benzamide, the methyl group was placed at the meta position of the aniline ring. nih.gov

In the context of CDK7 inhibitors, various substitutions on the benzamide phenyl ring were explored. nih.govresearchgate.net While specific details on the impact of halogenation and alkyl substitutions from the provided snippets are limited, the general approach in medicinal chemistry suggests these are key modifications to explore for optimizing potency and pharmacokinetic properties.

The introduction of both polar and non-polar groups on the benzamide phenyl ring has been a successful strategy for enhancing the biological activity of this compound derivatives. For N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was discovered that electronegative substituents in the para-position of the benzamide moiety increased potency. acs.org The combination of optimal substituents led to a derivative with a nitro group at the 4-position of the benzamide ring, which exhibited high affinity and potency. acs.org

In the development of CDK7 inhibitors, a rational design strategy was employed to improve potency and selectivity, which involved modifications to the benzamide part of the molecule. nih.govresearchgate.net This suggests a systematic exploration of various functional groups. For PAK1 inhibitors, the introduction of a hydrophilic group in the bulk solvent region was found to be critical for inhibitory activity and selectivity. nih.gov

Table 2: Impact of Benzamide Phenyl Ring Substitution on Activity This table is interactive. You can sort and filter the data.

| Compound Class | Position of Substitution | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | para-position | Electronegative | Increased potency | acs.org |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | ortho-position | Halogen | Increased binding and function | acs.org |

Linker Modifications and Their Impact on this compound Activity

For a series of CDK7 inhibitors, the benzoyl motif was used as a linker to attach a covalent warhead. researchgate.net The representative compound B2, a potent CDK7 inhibitor, features the this compound core, indicating the effectiveness of this particular linker in this context. nih.govresearchgate.net The development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors also underscores the importance of the carboxamide linker in this class of compounds. nih.gov

Conformational Analysis and Bioisosteric Replacements in this compound Analogues

The spatial arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For this compound derivatives, understanding the preferred conformations is crucial for designing potent and selective inhibitors. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, helps in elucidating the low-energy and bioactive conformations of these molecules. tandfonline.com

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. researchgate.net This involves substituting a functional group with another that has similar steric and electronic properties. researchgate.netcambridgemedchemconsulting.com In the context of this compound analogues, bioisosteric replacements can be employed to enhance metabolic stability, improve oral bioavailability, and fine-tune potency and selectivity. drughunter.com

Common bioisosteric replacements for the amide linker in benzamide derivatives include thioamides, selenoamides, ureas, and various heterocyclic rings like triazoles, oxadiazoles, and tetrazoles. nih.govdrughunter.com These replacements can mimic the hydrogen bonding pattern of the parent amide while offering altered metabolic profiles. For instance, replacing an amide with a 1,2,4-triazole (B32235) ring can introduce a metabolically stable tertiary amide bioisostere. drughunter.com

The following table summarizes some potential bioisosteric replacements for the amide group in this compound analogues and their potential impact, based on general principles of medicinal chemistry.

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |

| Amide (-CONH-) | Thioamide (-CSNH-) | May alter hydrogen bonding, can retain activity. nih.gov |

| Amide (-CONH-) | Selenoamide (-CSeNH-) | Can preserve amide geometry and retain activity. nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | May show reduced activity in some series. nih.gov |

| Amide (-CONH-) | 1,2,4-Triazole | Introduces a metabolically stable, rigid mimic. drughunter.com |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Can act as a hydrogen bond acceptor. |

| Benzene (B151609) Ring | Pyridine, Thiophene | Alters electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Methoxy (B1213986) Group (-OCH3) | Alkyl, 5- or 6-membered rings | Can improve metabolic stability. cambridgemedchemconsulting.com |

| Hydrogen (-H) | Deuterium (-D) | Can modulate metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com |

| Hydrogen (-H) | Fluorine (-F) | Can block metabolic sites and alter pKa. cambridgemedchemconsulting.com |

| tert-Butyl Group | Trifluoromethyl Oxetane | Can decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com |

In a study on (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring led to a significant enhancement in anti-leukemic activity. nih.gov This highlights the profound impact that subtle structural modifications can have on biological activity. While not directly on the this compound scaffold, these findings provide valuable insights for its derivatization.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the lead optimization process. nih.gov

For the this compound series, QSAR models can be developed to understand the structural requirements for a particular biological activity, such as enzyme inhibition. The process typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Various statistical methods can be employed to build the QSAR model, ranging from linear techniques like Multiple Linear Regression (MLR) to more complex non-linear methods such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govresearchgate.net The robustness and predictive power of the developed model are assessed through rigorous internal and external validation procedures.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate models that provided a structural framework for designing new inhibitors. nih.gov The contour maps generated from these models highlighted the regions where steric and electrostatic interactions are favorable or unfavorable for activity. nih.gov

In a QSAR study of amide derivatives as xanthine (B1682287) oxidase inhibitors, a model built using a mixed kernel Support Vector Regression (SVR) demonstrated excellent predictive ability. nih.gov The descriptors included in the model can provide insights into the key structural features driving the inhibitory activity.

The table below presents a hypothetical summary of a QSAR study on a series of this compound analogues, illustrating the types of descriptors and statistical methods that could be employed.

| QSAR Model Type | Statistical Method | Key Descriptor Classes | Validation Metrics |

| 2D-QSAR | Multiple Linear Regression (MLR) | Topological, Constitutional | r², q², Predicted r² |

| 2D-QSAR | Genetic Function Approximation - Artificial Neural Network (GFA-ANN) | Electronic, Thermodynamic | r² train, q² |

| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | Steric Fields, Electrostatic Fields | r², q², Cross-validated r² |

| 3D-QSAR (CoMSIA) | Partial Least Squares (PLS) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | r², q², Cross-validated r² |

The insights gained from such QSAR models can guide the rational design of novel this compound derivatives with improved potency and desired pharmacological profiles. For example, if a QSAR model indicates that a bulky, electron-donating group at a specific position of the benzamide ring is beneficial for activity, medicinal chemists can synthesize analogues incorporating such features.

Rational Design and Lead Optimization Strategies for N 1h Indazol 3 Yl Benzamide Analogues

Fragment-Based Drug Design (FBDD) Approaches Utilizing N-(1H-Indazol-3-yl)benzamide Scaffolds

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach begins with the screening of low-molecular-weight fragments that bind to the target protein with low affinity. These initial hits are then grown or linked together to create more potent, drug-like molecules.

In the context of this compound analogues, FBDD has been employed to explore and optimize interactions with specific biological targets. For instance, a fragment-based screening approach was utilized to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.gov This methodology allowed for the identification of the core 1H-indazole-3-carboxamide scaffold as a key pharmacophore for PAK1 inhibition. nih.gov

Similarly, fragment growth methodologies have been applied to develop highly effective inhibitors of Polo-like kinase 4 (PLK4), another crucial cancer target. nih.gov Starting with the N-(1H-indazol-6-yl)benzenesulfonamide core, researchers have systematically added and modified fragments to enhance inhibitory activity. nih.gov This iterative process of fragment elaboration is guided by the structural information of the target protein, leading to the synthesis of compounds with significantly improved potency. nih.gov

The success of FBDD in these instances highlights the versatility of the indazole scaffold as a foundational element in building potent and selective inhibitors for a range of protein targets.

Ligand-Based Drug Design (LBDD) and Scaffold Hopping from this compound

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This strategy relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity.

Scaffold hopping is a key LBDD technique that involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original pharmacophoric features. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold.

A notable example of scaffold hopping in the context of indazole-based compounds is the development of dual inhibitors of Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2), which are anti-apoptotic proteins implicated in cancer. rsc.org Researchers successfully transitioned from an indole (B1671886) core to an indazole framework to create dual inhibitors from MCL-1 selective leads. rsc.org This scaffold hop resulted in novel N2-substituted, indazole-3-carboxylic acid derivatives with improved dual inhibitory activity. rsc.org

Furthermore, scaffold hopping has been a key strategy in the design of new Bcr-Abl inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML). nih.gov By employing a combination of strategies including scaffold hopping from known inhibitors, researchers developed a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives with significant activity against a wide range of Bcr-Abl mutants. nih.gov This demonstrates the power of scaffold hopping to generate new chemical entities with enhanced therapeutic potential.

Structure-Based Drug Design (SBDD) Informed by this compound Binding Modes

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. Understanding the binding mode of a ligand within the active site of its target is fundamental to this approach.

For this compound and its analogues, SBDD has been a cornerstone of their development. By analyzing the co-crystal structures of these compounds with their target proteins, medicinal chemists can make rational modifications to the ligand to improve its binding affinity and selectivity. For example, the design of novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors was guided by structural analysis of the target. nih.govfigshare.com This allowed for a rational design strategy to enhance both potency and selectivity. nih.govfigshare.com

Similarly, the discovery of 1H-Indazole-3-carboxamides as a novel class of human Glycogen Synthase Kinase 3 (GSK-3) inhibitors was facilitated by structure-based discovery methods. nih.gov

Molecular docking is a computational technique central to SBDD that predicts the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method is instrumental in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern ligand binding.

In the development of this compound analogues, molecular docking has been extensively used to predict binding modes and guide the synthesis of new derivatives. For instance, in the design of PLK4 inhibitors, molecular docking studies revealed that the indazole core of compounds like axitinib (B1684631) and CFI-400945 forms crucial hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92. nih.gov The phenylsulfonamide fragment was shown to occupy a hydrophobic cavity, engaging in π–π interactions with Phe-23, which is vital for enhancing the inhibitor's efficacy. nih.gov

Similarly, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives showed key interactions within the FLT3 active site. researchgate.netnih.gov These computational predictions provide a structural basis for the observed inhibitory activity and guide further optimization efforts. researchgate.net The process involves importing the receptor protein from the Protein Data Bank (PDB), defining the binding site, and then simulating the docking of the ligand to predict its binding affinity and orientation. mdpi.comscispace.com

Multi-Parametric Optimization (MPO) in this compound Derivative Development

Multi-parametric optimization (MPO) is a holistic approach in drug discovery that aims to simultaneously optimize multiple properties of a compound, including potency, selectivity, solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) characteristics. This strategy moves beyond focusing on a single parameter, such as potency, to develop a more well-rounded and ultimately more successful drug candidate.

A primary goal of lead optimization is to enhance the potency of a compound against its intended target while ensuring high selectivity over other related targets to minimize off-target effects. For this compound derivatives, medicinal chemistry efforts have been directed at systematically modifying the scaffold to achieve these improvements.

In the development of CDK7 inhibitors, a rational design strategy based on structural analysis led to the discovery of compound B2, which exhibited a potent IC₅₀ value of 4 nM and high selectivity over other cyclin-dependent kinases. nih.gov Similarly, the optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors involved the strategic incorporation of fluorine substituents, leading to compound 2a with potent activity against FGFR1 and FGFR2. nih.gov

The design of Bcr-Abl inhibitors also exemplifies this principle. Through a combination of bioisosteric replacement, scaffold hopping, and conformational constraint, compounds 6q and 6qo were developed with potent inhibitory activity against both wild-type and mutant Bcr-Abl, demonstrating the successful improvement of potency and the expansion of the activity spectrum. nih.gov

While adding complexity can sometimes improve potency, structural simplification is often a valuable strategy in lead optimization. Simplifying the structure of a complex lead molecule can lead to improved synthetic accessibility, better physicochemical properties, and a more favorable intellectual property position.

In the development of PLK4 inhibitors, structural simplification of known inhibitors was a key strategy. nih.gov By starting with more complex structures and systematically simplifying them while retaining key pharmacophoric features, researchers were able to synthesize a series of highly effective N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov This approach, combined with fragment growth, demonstrates that a balance between complexity and simplicity is often key to successful lead optimization. nih.gov

Pre Clinical Biological Evaluation of N 1h Indazol 3 Yl Benzamide Analogues

In vitro Efficacy Studies in Cell-Based Assays

In vitro efficacy studies are the first step in assessing the biological activity of newly synthesized compounds. These experiments, conducted in controlled laboratory settings using cell lines, provide initial insights into a compound's potential to elicit a desired biological response, such as inhibiting cancer cell growth or specific enzymatic activity.

Analogues of N-(1H-Indazol-3-yl)benzamide have demonstrated significant potential in various cell-based assays. For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer. nih.govnih.gov One notable compound, K22, exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 1.3 μM, outperforming the known PLK4 inhibitor centrinone (B606597) (IC50 = 4.8 μM). nih.gov This compound also effectively inhibited colony formation in MCF-7 cells. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Similarly, in the context of ADPKD, a novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative, designated as compound B2, was identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). nih.gov In a Madin-Darby canine kidney (MDCK) cell cyst model, which mimics the cyst formation characteristic of ADPKD, compound B2 demonstrated high potency in inhibiting cyst growth. nih.gov

Another area of investigation has been the inhibition of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. A representative 1H-indazole-3-carboxamide derivative, compound 30l, showed significant activity in suppressing the migration and invasion of MDA-MB-231 breast cancer cells. researchgate.net

Furthermore, optimization of 1H-indazol-3-amine derivatives has led to the discovery of potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Compound 2a, for example, displayed strong anti-proliferative effects against KG1 and SNU16 cell lines with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov

Other studies have explored the broader anti-proliferative activities of indazole derivatives. For instance, 3,5-diacetamido-N-phenyl-1H-indazole-1-carboxamide derivatives were evaluated against a panel of 60 human tumor cell lines, with one compound showing mean GI50 values in the low micromolar range, particularly effective against colon and melanoma cell lines. researchgate.net The GI50 is the concentration of an agent that inhibits cell growth by 50%.

Interactive Table: In vitro Efficacy of this compound Analogues

| Compound | Target/Assay | Cell Line | IC50/GI50 Value |

| K22 | PLK4 Inhibition | MCF-7 | 1.3 µM |

| Centrinone | PLK4 Inhibition | MCF-7 | 4.8 µM |

| B2 | CDK7 Inhibition / Cyst Growth | MDCK | Potent Inhibition |

| 30l | PAK1 Inhibition / Cell Migration | MDA-MB-231 | Significant Suppression |

| 2a | FGFR Inhibition | KG1 | 25.3±4.6 nM |

| 2a | FGFR Inhibition | SNU16 | 77.4±6.2 nM |

| 1c | Anti-proliferative | 60 cell lines | 1.90 µM (mean) |

Target Engagement and Occupancy Studies for this compound

While in vitro efficacy data is crucial, it is equally important to confirm that a compound is interacting with its intended molecular target within a cellular or living system. Target engagement studies provide this evidence, verifying that the drug binds to its target protein and achieves sufficient occupancy to exert its therapeutic effect.

For this compound analogues, various methods have been employed to demonstrate target engagement. In the development of PAK1 inhibitors, a fragment-based screening approach was utilized to identify the initial 1H-indazole-3-carboxamide scaffold. researchgate.net Subsequent structure-activity relationship (SAR) analysis confirmed that modifications to the scaffold were critical for enhancing PAK1 inhibitory activity, indicating direct interaction with the target. researchgate.net

Similarly, the design of CDK7 inhibitors was guided by structural analysis, suggesting a clear hypothesis for how the this compound core would interact with the kinase. nih.gov The potent enzymatic inhibition observed with compounds like B2 supports this targeted approach. nih.gov

Further evidence of target engagement comes from mechanistic studies. For example, investigations into the effects of PAK1 inhibition by compound 30l revealed a downregulation of Snail expression, a key protein involved in cell migration and invasion, providing a molecular link between target inhibition and the observed cellular phenotype. researchgate.net

In vivo Proof-of-Concept Studies in Animal Disease Models

Following successful in vitro and target engagement studies, the next critical step is to evaluate the compound's efficacy in a living organism. In vivo proof-of-concept studies in animal models of disease are designed to determine if the promising results from cell-based assays translate into a therapeutic benefit in a more complex biological system.

Rodent models are frequently used in pre-clinical research due to their physiological and genetic similarities to humans. This compound analogues have been tested in various rodent models, particularly for ADPKD and cancer.

In the context of ADPKD, the CDK7 inhibitor B2 was evaluated in a mouse model of the disease. nih.gov The study found that compound B2 was highly efficacious in suppressing the development of renal cysts, demonstrating its potential as a therapeutic agent for this genetic disorder. nih.gov This was further supported by its efficacy in an ex vivo embryonic kidney cyst model. nih.gov

For cancer, pharmacological inhibition of PAK1 with a specific inhibitor, IPA-3, which shares a similar mechanism of action with the 1H-indazole-3-carboxamide derivatives, significantly suppressed tumor growth and lung metastasis of esophageal squamous cell carcinoma (ESCC) cells in an in vivo model. researchgate.net This provides a strong rationale for the further in vivo investigation of compounds like 30l.

Pharmacodynamic (PD) markers are measurable biological indicators that can provide evidence of a drug's effect on its target and the downstream biological pathways. Investigating these markers is crucial for understanding a drug's mechanism of action in vivo and for guiding dose selection in clinical trials.

While specific pharmacodynamic marker data for this compound itself is not extensively detailed in the provided context, the principles of such investigations are evident in related studies. For instance, in the development of PLK4 inhibitors, the observation that compound K22 regulates G2/M centrosome replication and induces apoptosis in cancer cells serves as a cellular-level pharmacodynamic readout of its activity. nih.gov Future in vivo studies would likely involve measuring the levels of phosphorylated PLK4 or other downstream substrates in tumor tissue to confirm target engagement and pathway modulation in the animal model.

Selectivity Screening of this compound Against Off-Targets

A critical aspect of pre-clinical evaluation is to assess the selectivity of a drug candidate. A highly selective drug primarily interacts with its intended target, minimizing interactions with other proteins (off-targets) that could lead to unwanted side effects. Kinase inhibitors, in particular, are often screened against a panel of other kinases to determine their selectivity profile.

Analogues of this compound have demonstrated promising selectivity. The CDK7 inhibitor B2 was found to have high selectivity over other cyclin-dependent kinases. nih.gov Similarly, the PAK1 inhibitor 30l exhibited high selectivity when tested against a panel of 29 other kinases. researchgate.net The structure-activity relationship studies for this compound highlighted that specific chemical modifications were key to achieving this high selectivity. researchgate.net

Furthermore, the PLK4 inhibitor K22 was also designed with selectivity in mind, building upon the N-(1H-indazol-6-yl)benzenesulfonamide core. nih.gov The hERG channel activity of compound 30l was also assessed, indicating a low risk of a specific type of cardiac toxicity, which is a common off-target effect for many small molecule drugs. researchgate.net

Computational and Chemoinformatic Studies on N 1h Indazol 3 Yl Benzamide

Molecular Docking and Molecular Dynamics Simulations of N-(1H-Indazol-3-yl)benzamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein. Docking predicts the preferred orientation and binding affinity of the molecule within the active site of a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. walshmedicalmedia.comscispace.com

Derivatives of the this compound scaffold have been investigated as inhibitors for various protein kinases, which are crucial targets in cancer therapy. For instance, studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives have identified them as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govresearchgate.net Molecular docking studies for these compounds have elucidated key interactions within the FLT3 active site. nih.gov Similarly, this compound derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), showing potential for treating autosomal dominant polycystic kidney disease. figshare.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the binding site, and its various possible conformations are scored based on binding energy. scispace.com These studies often reveal that the indazole and benzamide moieties form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. walshmedicalmedia.comnih.gov

MD simulations further validate these docking poses. By simulating the movements of atoms in the complex over nanoseconds, researchers can assess the stability of the predicted interactions. A stable complex with minimal conformational changes and persistent key interactions over the simulation time suggests a strong and potentially effective binding mode. nih.gov

Table 1: Representative Molecular Docking Findings for Indazole-Benzamide Scaffolds

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area | Reference |

|---|---|---|---|---|---|

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide | FLT3 | -8.0 to -9.5 | CYS694, LEU616, ASP829 | Acute Myeloid Leukemia | nih.gov |

| This compound Derivative | CDK7 | Not Specified | Not Specified | Polycystic Kidney Disease | figshare.com |

| Benzamide Appended Pyrazolone | 6LU7 (SARS-CoV-2 Mpro) | -8.90 | GLN192, GLY143 | COVID-19 | walshmedicalmedia.com |

| N-Benzimidazol-1-Yl-Methyl-Benzamide | Microbial Protein | Not Specified | Not Specified | Antimicrobial | researchgate.net |

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like this compound. nih.gov These methods provide a fundamental understanding of the molecule's structure, stability, and sites susceptible to chemical reactions. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. For the this compound scaffold, the nitrogen atoms of the indazole ring and the oxygen atom of the benzamide carbonyl group are typically identified as electron-rich regions, making them likely hydrogen bond acceptors in interactions with biological targets. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Typical Finding for Heterocyclic Amides |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability. | Localized on electron-rich aromatic rings. |

| LUMO Energy | Represents the electron-accepting ability. | Localized on electron-deficient regions or carbonyls. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap suggests a balance of stability and reactivity suitable for a drug candidate. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential around heteroatoms (N, O), positive potential around amide N-H. |

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. The this compound scaffold, with its defined arrangement of hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, is well-suited for this approach. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand like this compound when it is bound to its target (structure-based) or from a set of active molecules if the target structure is unknown (ligand-based). nih.gov The key features typically include:

Hydrogen Bond Acceptors: The nitrogen atoms in the indazole ring and the carbonyl oxygen of the benzamide.

Hydrogen Bond Donors: The N-H groups of the indazole and the amide linkage.

Aromatic Rings: The benzene (B151609) and indazole rings, which can engage in π-π stacking or hydrophobic interactions.

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screening of large chemical databases. This process rapidly filters vast libraries containing millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to bind to the same target, possessing similar biological activity. This is a time- and cost-effective strategy for discovering new lead compounds. slideshare.net

Table 3: Common Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Component | Role in Target Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Indazole Nitrogens, Benzamide Carbonyl Oxygen | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser). |

| Hydrogen Bond Donor (HBD) | Indazole N-H, Amide N-H | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |

| Aromatic Ring (AR) | Indazole Ring, Benzene Ring | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Feature (HY) | Aromatic Rings | Occupies hydrophobic pockets in the binding site. |

In silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

In silico ADME prediction involves using computational models to forecast the pharmacokinetic properties of a drug candidate. numberanalytics.com This early assessment is crucial to reduce the high attrition rates in later stages of drug development. nih.govresearchgate.net These methods are not specific to this compound but are general methodologies applied to any potential drug molecule.

The primary in silico ADME prediction methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a molecule's physicochemical properties (descriptors) with its biological activity or a specific ADME property. nih.gov For example, a QSAR model might predict intestinal absorption based on descriptors like molecular weight, logP (lipophilicity), and polar surface area.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex compartmental models that simulate the ADME processes within the body. They use a combination of the compound's physicochemical data and physiological information (e.g., blood flow rates, tissue volumes) to predict drug concentrations in various organs and tissues over time. numberanalytics.com

Machine Learning and Deep Learning: Modern approaches utilize advanced algorithms like support vector machines, random forests, and neural networks to build predictive models from large datasets of compounds with known ADME properties. nih.gov These models can often capture complex, non-linear relationships that are missed by traditional QSAR.

Rule-Based Filters: Simple, rule-based systems like Lipinski's Rule of Five are used for rapid screening. These rules assess "drug-likeness" based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 4: In Silico Methodologies for Predicting ADME Properties

| ADME Property | Prediction Methodologies | Common Software/Tools |

|---|---|---|

| Absorption | QSAR for solubility and permeability (e.g., Caco-2), PBPK modeling. | SwissADME, ADMET Predictor, GastroPlus |

| Distribution | QSAR for plasma protein binding, blood-brain barrier penetration. PBPK models. | pkCSM, ADMET Predictor, SimCYP |

| Metabolism | Models to predict Cytochrome P450 (CYP) enzyme inhibition/substrate potential. Substructure pattern recognition. | SwissADME, pkCSM, SimCYP |

| Excretion | QSAR for renal clearance. PBPK models. | SimCYP, ADMET Predictor |

Network Pharmacology and Systems Biology Approaches for this compound (theoretical framework)

Network pharmacology represents a paradigm shift from the "one drug, one target" model to a more holistic "multi-target, network-based" approach. nih.govnih.gov This framework is particularly relevant for complex diseases and for understanding the polypharmacology (multiple targets) of compounds like this compound. iaees.org The theoretical framework involves several key steps:

Target Identification: The first step is to identify all potential biological targets of the compound. This is done using a combination of methods, including virtual screening against target databases, literature mining, and analysis of gene expression data.

Network Construction: A network is built to represent the complex interactions between the drug, its targets, and disease-related pathways. nih.gov In this network, nodes can represent drugs, genes/proteins, and diseases, while the edges represent their interactions. nih.gov

Network Analysis: Bioinformatics tools are used to analyze the topology of the constructed network. researchgate.net Key parameters such as node degree, betweenness centrality, and clustering coefficient are calculated to identify critical nodes (hubs) and modules within the network. These hubs often represent key proteins or pathways that, when perturbed by the drug, have a significant therapeutic effect.

This systems-level approach provides a powerful theoretical framework for understanding the complex biological effects of this compound beyond a single target, offering a more complete picture of its therapeutic potential and possible adverse effects. iaees.orgresearchgate.net

Table 5: Theoretical Steps in a Network Pharmacology Study

| Step | Description | Tools and Databases |

|---|---|---|

| 1. Compound Target Prediction | Identify potential protein targets of the compound using computational methods. | SwissTargetPrediction, STITCH, SuperPred |

| 2. Disease Gene Collection | Gather genes known to be associated with the disease of interest. | OMIM, GeneCards, DisGeNET |

| 3. Network Construction | Build and visualize the compound-target-disease interaction network. | Cytoscape, STRING |

| 4. Network Analysis & Interpretation | Analyze the network's topological properties to identify key nodes and pathways, and to predict the mechanism of action. | DAVID, KEGG, GO, Reactome |

Therapeutic Potential and Future Directions for N 1h Indazol 3 Yl Benzamide Research

Emerging Therapeutic Applications of N-(1H-Indazol-3-yl)benzamide in Pre-clinical Models

Derivatives of this compound have shown considerable promise in pre-clinical studies across several key therapeutic areas, including oncology, genetic disorders, and infectious diseases.

Cancer: The indazole nucleus is a core component of numerous compounds investigated for their anti-cancer properties. nih.gov Derivatives have been designed to target various hallmarks of cancer, demonstrating efficacy against a range of human cancer cell lines.

Kinase Inhibition: A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Pim Kinases: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent inhibitors of pan-Pim kinases. nih.gov For instance, systematic optimization of this scaffold led to compounds with nanomolar inhibitory concentrations against Pim-1, Pim-2, and Pim-3. nih.gov

Fibroblast Growth Factor Receptors (FGFR): 1H-indazol-3-amine derivatives have been identified as inhibitors of FGFR1 and FGFR2. nih.gov Strategic fluorination at the 6-position of the indazole ring was found to enhance both enzymatic and cellular potency. nih.gov

p21-Activated Kinase 1 (PAK1): Using a fragment-based screening approach, 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors. nih.gov The lead compound, 30l, showed excellent inhibitory activity (PAK1 IC₅₀ = 9.8 nM) and high selectivity, significantly suppressing the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): In the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are common, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives have been developed as potent FLT3 inhibitors. researchgate.nethanyang.ac.kr The most potent compound, 8r, displayed strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants. hanyang.ac.kr

Histone Deacetylase (HDAC) Inhibition: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been synthesized as potent HDAC inhibitors. rsc.org Several of these compounds exhibited cytotoxicity and HDAC inhibition comparable to the reference drug SAHA, with a notable selectivity for the HDAC6 isoform. rsc.org

Apoptosis Induction: A series of indazole derivatives were synthesized and found to inhibit various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One promising compound, 6o, showed a significant inhibitory effect against the K562 cell line (IC₅₀ = 5.15 µM) and was found to induce apoptosis by potentially targeting Bcl2 family members and the p53/MDM2 pathway. nih.gov

Autosomal Dominant Polycystic Kidney Disease (ADPKD): ADPKD is a genetic disorder characterized by the development of numerous kidney cysts, often leading to kidney failure. nih.gov Recent evidence has pointed to Cyclin-Dependent Kinase 7 (CDK7) as a potential drug target for ADPKD. acs.orgnih.gov

Based on this, novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were designed and synthesized as potent CDK7 inhibitors. acs.orgnih.govfigshare.com The representative compound, B2, potently inhibited CDK7 with an IC₅₀ value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases. acs.orgnih.govfigshare.com In pre-clinical models, compound B2 was highly effective at inhibiting cyst growth in both in vitro (Madin-Darby canine kidney cyst model) and in vivo (ADPKD mouse model) settings, identifying it as a promising lead compound for further development. acs.orgnih.govfigshare.com

Anti-inflammatory Activity: The indazole scaffold is also present in compounds with anti-inflammatory properties. nih.gov For example, a series of 1,5-disubstituted indazol-3-ol derivatives demonstrated interesting anti-inflammatory activities in various pre-clinical models. nih.gov One such compound, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a strong inhibitor of 5-lipoxygenase (IC₅₀ = 44 nM), an enzyme involved in the synthesis of inflammatory mediators. nih.gov It also inhibited antigen-induced airway eosinophilia in guinea pigs, highlighting its potential for treating inflammatory conditions. nih.gov

Antimicrobial Activity: The search for new antimicrobial agents has led researchers to explore various heterocyclic compounds, including those with an indazole core. nih.govmdpi.com Studies have shown that certain indazole and pyrazoline derivatives possess significant antibacterial potency, particularly against Gram-positive bacteria, including multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus. mdpi.com Other research into tris(1H-indol-3-yl)methylium salts, which share structural motifs with indazole derivatives, revealed high in vitro activity against both antibiotic-sensitive and resistant bacteria, with minimal inhibitory concentrations (MIC) as low as 0.13–1.0 µg/mL. researchgate.net

Strategies for Further Development and Optimization of this compound Lead Compounds

The discovery of promising lead compounds is the first step in a long development process. Medicinal chemistry efforts focus on optimizing these initial hits to improve their potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. For this compound derivatives, these studies involve systematically modifying different parts of the molecule.

In the development of PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in a deep binding pocket and introducing a hydrophilic group into the solvent-exposed region were critical for both inhibitory activity and selectivity. nih.gov

For HDAC inhibitors based on an indazole scaffold, docking studies were employed to understand the SAR, which proved useful for optimizing selectivity for specific HDAC isoforms. rsc.org

When developing CDK7 inhibitors for ADPKD, a rational design strategy based on structural analysis was used to guide the medicinal chemistry efforts, successfully improving both potency and selectivity. acs.orgnih.gov

Structural Modifications:

Indazole Ring Substitution: The position and nature of substituents on the indazole ring are crucial. For FGFR inhibitors, adding a fluorine atom at the 6-position of the indazole ring improved enzymatic activity and cellular potency, whereas substitutions on other rings were not well-tolerated. nih.gov

Amide/Amine Linker Modification: Reversing the amide substituent in a series of DDR2 kinase inhibitors led to a significant improvement in activity. nih.gov

Benzamide Moiety Modification: In the development of GSK-3 inhibitors, substitutions on the benzamide portion and the indazole ring were explored. A methoxy (B1213986) group at the 5-position of the indazole was found to be important for high potency. nih.gov

Improving Physicochemical and ADMET Properties: A key challenge in drug development is achieving favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For a series of indazole-based HDAC inhibitors, compounds 5b and 7e were predicted to have high absorption, low metabolic activity, and low toxicity, making them strong candidates for further analysis. rsc.org Similarly, the PAK1 inhibitor 30l showed a low risk of hERG toxicity, a critical factor for cardiac safety. nih.gov

Combination Therapy Approaches Involving this compound (pre-clinical context)

In cancer therapy, combination approaches are often more effective than monotherapy, as they can target multiple pathways and overcome drug resistance. In the pre-clinical setting, developing combination therapies involving FLT3 inhibitors, which can be based on the this compound scaffold, is a key strategy to address resistance mechanisms that emerge in AML. researchgate.net The rationale is to pair a targeted agent with another drug that can counteract the cancer cells' escape pathways, potentially leading to more durable responses.

Challenges and Opportunities in this compound Research

Despite the significant potential of this compound derivatives, several challenges remain on the path to clinical application.

Challenges:

Selectivity: Achieving high selectivity for the intended target over other related proteins (e.g., other kinases) is a major hurdle. nih.govnih.gov Poor selectivity can lead to off-target effects.

Drug Resistance: Cancer cells are adept at developing resistance to targeted therapies. For FLT3 inhibitors, mutations can arise that render the drug less effective, necessitating the development of next-generation inhibitors or combination therapies. researchgate.nethanyang.ac.kr

Metabolic Stability and Pharmacokinetics: Early lead compounds may exhibit potent activity but possess poor metabolic stability or unfavorable pharmacokinetic profiles, limiting their clinical utility. nih.govnih.gov

Toxicity: Ensuring a low toxicity profile is paramount. While some compounds show promising selectivity against cancer cells versus normal cells, thorough toxicological studies are required. nih.govrsc.org

Opportunities:

Novel Scaffolds and Derivatives: The this compound structure provides a versatile and proven scaffold for designing new inhibitors against both established and novel therapeutic targets. nih.govnih.gov

Targeting Drug Resistance: There is a significant opportunity to design derivatives that are effective against known resistance mutations, particularly in oncology. researchgate.nethanyang.ac.kr

Exploring New Therapeutic Areas: The diverse biological activities of indazole derivatives suggest that their therapeutic potential may extend beyond the currently explored areas of cancer, ADPKD, and inflammation. nih.gov

Advanced Pre-clinical Models: The use of advanced pre-clinical models, such as patient-derived organoids, could provide more accurate predictions of clinical efficacy for ADPKD and cancer, facilitating the translation of these promising compounds from the lab to the clinic. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for N-(1H-Indazol-3-yl)benzamide, and how can reaction yields be optimized?

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H-NMR shows peaks for indazole NH (~δ 11.5 ppm) and benzamide carbonyl protons (δ 8.0–8.5 ppm). C-NMR confirms the carbonyl carbon at ~δ 165 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm) and N-H (~3200 cm) .

- Elemental Analysis : Validates C, H, N composition (e.g., CHNO requires C 68.56%, H 4.52%, N 17.13%) .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence biological activity (e.g., kinase inhibition)?

Substituent position and electronic properties critically affect target binding. For CDK1 inhibition:

- Electron-withdrawing groups (e.g., 3-Cl, 4-F) enhance potency by stabilizing hydrogen bonds with kinase hinge regions (e.g., Glu81 and Leu83 in CDK1) .

- Bulkier groups (e.g., 2-Iodo) reduce activity due to steric hindrance in the ATP-binding pocket .

- Computational modeling : DFT calculations (B3LYP/6-31+G(d,p)) predict optimized geometries for binding, validated by docking studies in AutoDock Vina .